An In-depth Technical Guide to the Chemical Properties of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. This bicyclic scaffold, incorporating a fused morpholine and aziridine ring system, presents a unique conformational rigidity and a rich chemical functionality that is of significant interest in medicinal chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a chiral, bicyclic heterocyclic compound. The core structure consists of a six-membered morpholine ring fused with a three-membered aziridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical and experimental applications.
The strained aziridine ring is a key feature, influencing both the molecule's three-dimensional shape and its chemical reactivity. The nitrogen atom of the aziridine is a nucleophilic center, while the ring strain makes it susceptible to ring-opening reactions. The morpholine ring provides a degree of conformational constraint and introduces an ether linkage, which can influence polarity and hydrogen bonding capabilities.
Table 1: Physicochemical Properties of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride
| Property | Value | Source |
| CAS Number | 1354952-28-5 | |
| Molecular Formula | C₅H₁₀ClNO | |
| Molecular Weight | 135.59 g/mol | [1] |
| IUPAC Name | 2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride | [1] |
| InChI Key | LSXYMAXTOFOAKV-UHFFFAOYSA-N | |
| SMILES | C1COC2CC2N1.Cl | [1] |
| Physical Form | Solid | |
| Storage Temperature | Inert atmosphere, room temperature |
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// Bonds C1 -- N1 [len=1.5]; C2 -- N1 [len=1.5]; C1 -- C2 [len=1.0, style=dashed]; // To represent the fused ring C1 -- C3 [len=1.5]; C3 -- O1 [len=1.5]; O1 -- C4 [len=1.5]; C4 -- C2 [len=1.5]; N1 -- H1[style=invis]; N1 -- H_N [style=invis];
// Invisible nodes for positioning H and Cl dummy_H [pos="-0.5,1!", style=invis]; dummy_HN [pos="0.5,1!", style=invis]; dummy_Cl [pos="3,0.5!", style=invis];
// Edges toposition H and Cl N1 -> dummy_H [dir=none, style=solid, color="#5F6368"]; N1 -> dummy_HN [dir=none, style=solid, color="#4285F4"];
// Descriptive labels label_aziridine [label="Aziridine Ring", pos="-0.8,0.2!", fontcolor="#34A853", fontsize=10]; label_morpholine [label="Morpholine Ring", pos="0,-1.2!", fontcolor="#FBBC05", fontsize=10]; }
Figure 1: Structure of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride.
Synthesis and Manufacturing
While a specific, publicly available, detailed protocol for the direct synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is not readily found in peer-reviewed journals, its synthesis can be inferred from patent literature and general synthetic methodologies for related bicyclic systems. A plausible synthetic route involves the construction of the fused aziridine-morpholine scaffold.
A relevant example is provided in patent US11986475B1, which describes the synthesis of a derivative, 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)-5-fluoropyrimidin-4-amine[2]. The synthesis of the core bicyclic amine is a necessary step in this process. Generally, the formation of such fused systems can be achieved through intramolecular cyclization reactions.
Conceptual Synthetic Workflow:
Figure 2: Conceptual workflow for the synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride.
Key Experimental Considerations:
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Stereocontrol: The fusion of the two rings creates stereocenters. The choice of starting materials and reaction conditions is crucial for controlling the stereochemical outcome.
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Protecting Groups: The use of appropriate protecting groups for the amine functionality may be necessary during the synthesis to prevent side reactions.
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Purification: Chromatographic techniques are likely required to isolate the desired product with high purity.
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Salt Formation: The final step involves the treatment of the free base with hydrochloric acid (e.g., as a solution in a suitable solvent like diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Chemical Reactivity and Handling
The chemical reactivity of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is dominated by the strained aziridine ring.
Nucleophilic Ring-Opening:
The primary mode of reactivity is the nucleophilic ring-opening of the aziridine. Due to the inherent ring strain, the C-N bonds of the aziridine are susceptible to cleavage by a variety of nucleophiles. This reaction is often regioselective and stereoselective, providing a powerful tool for the synthesis of more complex, functionalized morpholine derivatives.
The protonated aziridinium ion (formed in acidic conditions or from the hydrochloride salt) is even more susceptible to nucleophilic attack. The regioselectivity of the ring-opening can be influenced by steric and electronic factors of both the bicyclic system and the incoming nucleophile.
Figure 3: General scheme for the nucleophilic ring-opening of the aziridine ring.
N-Functionalization:
The nitrogen atom of the aziridine is nucleophilic and can participate in reactions such as alkylation, acylation, and arylation, provided the free base form is used. These reactions allow for the introduction of various substituents, further diversifying the chemical space accessible from this scaffold.
Safety and Handling:
As with many strained heterocyclic compounds and amine hydrochlorides, appropriate safety precautions should be taken when handling 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Spectroscopic Characterization
Detailed, publicly available spectroscopic data (NMR, IR, MS) for 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is limited. However, based on its structure, the following characteristic signals would be expected:
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¹H NMR: The spectrum would show characteristic signals for the protons on the morpholine and aziridine rings. The protons on the aziridine ring would likely appear at a higher field compared to those on the morpholine ring. The coupling constants between these protons would be indicative of the stereochemistry of the ring fusion.
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¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the five carbon atoms in the bicyclic system. The carbons of the strained aziridine ring would have characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum of the free base (C₅H₉NO) would show a molecular ion peak at m/z 99.13. High-resolution mass spectrometry would confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H, C-N, and C-O stretching vibrations. The N-H stretching of the protonated amine in the hydrochloride salt would also be observable.
Applications in Drug Discovery and Development
The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold is of significant interest to medicinal chemists due to its rigid, three-dimensional structure, which can be used to orient substituents in specific vectors to interact with biological targets.
Scaffold for Allosteric Modulators:
Patent literature suggests that derivatives of azabicyclo[4.1.0]heptane are being explored as allosteric modulators of the M4 muscarinic acetylcholine receptor[3]. Allosteric modulators offer a promising therapeutic strategy as they can fine-tune the response of a receptor to its endogenous ligand, potentially leading to fewer side effects compared to traditional agonists or antagonists. The M4 receptor is a target for the treatment of neuropsychiatric disorders such as schizophrenia.
Building Block for Novel Chemical Entities:
The reactivity of the aziridine ring allows for the use of 2-Oxa-5-azabicyclo[4.1.0]heptane as a versatile building block in the synthesis of more complex molecules. The ability to introduce diverse functionalities through ring-opening or N-functionalization reactions makes it a valuable starting point for the generation of compound libraries for high-throughput screening.
Conclusion
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a fascinating and synthetically useful molecule with significant potential in the field of drug discovery. Its unique bicyclic structure, combining the features of a morpholine and a strained aziridine, provides a rigid scaffold and a handle for diverse chemical transformations. While detailed public information on this specific compound is still emerging, the available data and the broader context of aziridine chemistry and medicinal chemistry point towards a promising future for this and related scaffolds in the development of novel therapeutics. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
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- 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. Sigma-Aldrich.
- 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. PubChem.
- 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. PubChemLite.
- Azabicyclo[4.1.0]heptane allosteric modulators of the m4 muscarinic acetylcholine receptor.
- 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. Biosynth.
- Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. SciSpace.
- 2-Oxa-5-azabicyclo[4.1.0]heptane. CymitQuimica.
- Kras inhibitors.
- Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes.
- 2-Oxa-5-azabicyclo[4.1.0]heptane. Fluorochem.
- 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
- 2-oxa-5-azabicyclo[4.1.0]heptane. AK Scientific, Inc.
- (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. BLDpharm.
Sources
- 1. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO | CID 54595647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US11986475B1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
- 3. WO2018226545A1 - Azabicyclo[4.1.0]heptane allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
